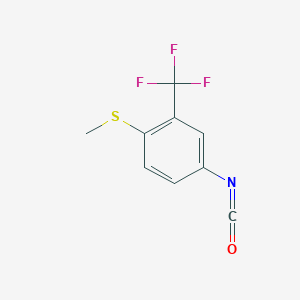
2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene (CTFCDMB) is an organofluorine compound that has been studied for its potential applications in scientific research. It is a chlorinated benzene derivative, which is a type of aromatic hydrocarbon. Its structure consists of a benzene ring with two chlorine atoms and a trifluoromethyl group, making it a halogenated aromatic compound. It has been studied for its potential uses in organic synthesis, medicinal chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene is still not fully understood. However, it is believed that the trifluoromethyl group is responsible for its reactivity, as it can act as a nucleophile and form new bonds with other molecules. Additionally, the two chlorine atoms can also act as electrophiles and react with other molecules. The mechanism of action of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene is not yet fully understood, and further research is needed to better understand its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene are not yet fully understood. It has been shown to interact with certain enzymes, including cytochrome P450, and to inhibit the activity of certain enzymes. Additionally, it has been shown to have an effect on the expression of certain genes, and to have an effect on the metabolism of certain compounds. Further research is needed to better understand the biochemical and physiological effects of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, and it can be stored for long periods of time without significant degradation. However, it is also a toxic compound, and it should be handled with care.
Zukünftige Richtungen
The potential applications of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene are still being explored, and there are several potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene. Additionally, further research could be done to explore the potential applications of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene in materials science and organic synthesis. Additionally, research could be done to explore the potential of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene as a catalyst in certain reactions. Finally, research could also be done to explore the potential of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene as a therapeutic agent.
Synthesemethoden
2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene can be synthesized through a variety of methods, including the direct fluorination of benzene, the reaction of trifluoromethylchloride and chlorodifluoromethane, and the reaction of trifluoromethylbenzene and chlorine. The reaction of trifluoromethylchloride and chlorodifluoromethane is the most commonly used method for the synthesis of 2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene, as it is a simple and inexpensive method that can be easily scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene has been studied for its potential applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a reagent in the synthesis of fluorinated compounds, and as a catalyst in certain reactions. In addition, it has been studied for its potential use as a structural element in materials science.
Eigenschaften
IUPAC Name |
1-chloro-2-[chloro(difluoro)methyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZJPGPLPJCPNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)-chlorodifluoromethyl-benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)
![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)

![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)








